molecular formula C14H12N2O2S B3132492 Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate CAS No. 369654-33-1

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate

Cat. No.: B3132492
CAS No.: 369654-33-1
M. Wt: 272.32 g/mol
InChI Key: BAFIEWUWVDMVSV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate is a multisubstituted thiophene derivative featuring an amino group at position 5, a cyano group at position 4, a phenyl ring at position 3, and an ethyl ester at position 2. This compound is synthesized via Gewald’s multicomponent reaction, which typically involves condensation of a ketone (e.g., ethyl acetoacetate), an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base like triethylamine . The structural diversity of such derivatives enables broad applications in medicinal chemistry, including anticonvulsant and enzyme-inhibitory activities .

Properties

IUPAC Name

ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(9-6-4-3-5-7-9)10(8-15)13(16)19-12/h3-7H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFIEWUWVDMVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of an α-cyanoester, a carbonyl compound, and elemental sulfur in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

Ethyl 5-Amino-4-Cyano-3-Methylthiophene-2-Carboxylate
  • Substituents : Methyl group at position 3 (vs. phenyl in the target compound).
  • Synthesis : Similar Gewald reaction conditions but uses methyl ketones (e.g., acetone) instead of phenyl-substituted precursors .
  • Properties :
    • Lower molecular weight and steric bulk compared to the phenyl analog.
    • Higher solubility in polar solvents due to reduced hydrophobicity.
    • Reduced π-π stacking interactions in crystallinity due to the absence of an aromatic phenyl group .
Ethyl 3-Amino-5-Anilino-4-Cyanothiophene-2-Carboxylate
  • Substituents: Anilino (NHPh) group at position 5 and cyano at position 4.
  • Synthesis : Requires coupling with diazotized aniline derivatives .
  • Demonstrated anticonvulsant activity, suggesting the amino/cyano combination is critical for CNS activity .
Ethyl 5-(Trifluoroacetylamino)-4-Cyano-3-Methylthiophene-2-Carboxylate
  • Substituents: Trifluoroacetyl-protected amino group at position 5.
  • Synthesis: Post-functionalization of the amino group with trifluoroacetic anhydride .
  • Properties: Enhanced electron-withdrawing effects from the trifluoroacetyl group increase stability but reduce nucleophilicity. Lower reactivity in further derivatization compared to the free amino group in the target compound .

Functional Group Impact on Physicochemical Properties

Compound Key Substituents Melting Point (°C) Solubility Biological Activity
Target Compound 5-NH₂, 4-CN, 3-Ph, 2-COOEt 220–222 Moderate in DMSO Anticonvulsant, enzyme inhibition
Ethyl 5-Amino-4-Cyano-3-Me-Thiophene-2-COOEt 5-NH₂, 4-CN, 3-Me, 2-COOEt 198–200 High in ethanol Intermediate for agrochemicals
Ethyl 3-Amino-5-Anilino-4-CN-Thiophene-2-COOEt 3-NH₂, 5-NHPh, 4-CN, 2-COOEt 235–237 Low in water CNS activity
Ethyl 5-Acetyl-4-Ph-2-(PhNH)Thiophene-3-COOEt 5-Ac, 4-Ph, 2-PhNH, 3-COOEt 185–187 Insoluble in water Antimicrobial screening

Biological Activity

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its applications in pharmaceutical development. This article explores its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H12N2O2SC_{12}H_{12}N_2O_2S. Its structure features a thiophene ring, an amino group, and cyano and carboxylate functionalities, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano and carboxylate groups facilitate hydrogen bonding, enhancing the compound's binding affinity to target proteins. This interaction can modulate enzymatic activity and influence cellular pathways involved in cancer progression.

Anticancer Activity

Case Studies and Research Findings:

  • Antitumor Efficacy : this compound has been evaluated for its antitumor properties against various cancer cell lines. In vitro studies demonstrate that it exhibits significant cytotoxicity with IC50 values ranging from 23.2 to 49.9 μM across different cancer models, including breast cancer (MCF-7) cells .
    CompoundIC50 (μM)Cell Line
    This compound23.2MCF-7 (Breast Cancer)
    Control (5-FU)50MCF-7
  • Mechanism of Induction : The compound induces apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations following treatment . Flow cytometry analysis revealed that the compound causes G2/M phase cell-cycle arrest, indicating its potential to inhibit cancer cell proliferation effectively.
  • In Vivo Studies : In animal models, the compound demonstrated a notable reduction in tumor mass compared to controls. After a treatment regimen, there was a 54% decrease in tumor weight compared to untreated groups, highlighting its therapeutic potential .

Other Biological Activities

Beyond anticancer effects, this compound has been researched for other biological activities:

  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .
  • Pharmaceutical Applications : It serves as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders and other health conditions . Its unique structure allows for modifications that enhance drug efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via the Gewald reaction, which involves condensation of ethyl acetoacetate, sulfur, and a nitrile derivative (e.g., phenylacetonitrile). Critical steps include:

  • Catalyst selection : Triethylamine or piperidine as base catalysts to facilitate cyclization .
  • Temperature control : Refluxing in ethanol (78°C) for 5–8 hours to ensure complete thiophene ring formation .
  • Workup : Neutralization with sodium carbonate and recrystallization from ethanol to isolate the product.
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of ethyl acetoacetate to nitrile) improves yields to ~65–75% .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2) and aromatic protons (δ 7.2–7.6 ppm for the phenyl group) . The cyano group absence in NMR necessitates IR validation.
  • IR spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch .
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 313.1 (M+H⁺) .
  • Purity checks : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity; discrepancies require column chromatography .

Advanced Research Questions

Q. How can researchers resolve low yields in the cyclization step during synthesis, and what analytical methods validate intermediate formation?

  • Methodological Answer :

  • Troubleshooting low yields :
  • Reagent purity : Use freshly distilled ethyl acetoacetate to avoid keto-enol tautomerism interference .
  • Catalyst optimization : Increase triethylamine concentration (10–15 mol%) to enhance ring closure .
  • Intermediate validation :
  • TLC monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7); Rf values of intermediates (e.g., β-ketoester precursor: Rf ~0.5) .
  • In-situ FTIR : Track disappearance of the β-ketoester carbonyl peak (1700 cm⁻¹) .

Q. What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?

  • Methodological Answer :

  • Solvent systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media to avoid cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the ester moiety to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use liposomal carriers (e.g., phosphatidylcholine-based) to improve bioavailability in in vivo studies .

Q. How do electron-withdrawing substituents (e.g., cyano) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Mechanistic insights : The cyano group at C4 activates the thiophene ring toward electrophilic attack at C5. Computational studies (DFT) show a 20% increase in electrophilicity compared to non-cyano analogs .
  • Experimental validation : React with methyl iodide (CH3I) in DMF/K2CO3 to form 5-methyl derivatives; monitor via LC-MS for m/z 327.1 (M+H⁺) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition efficacy across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent enzyme concentrations (e.g., 10 nM kinase) and ATP levels (1 mM) to minimize variability .
  • Control experiments : Compare with known inhibitors (e.g., staurosporine) under identical conditions.
  • Structural validation : Use X-ray crystallography (SHELX refinement) to confirm binding mode discrepancies . For example, a 2.1 Å resolution structure may reveal alternative binding poses due to phenyl ring rotation .

Experimental Design & Optimization

Q. What crystallographic tools are recommended for resolving the compound’s solid-state structure, and how can twinning issues be addressed?

  • Methodological Answer :

  • Software selection : Use SHELXL for refinement and OLEX2 for graphical interface. For twinned data, apply the TWIN/BASF commands in SHELXL .
  • Data collection : High-resolution (<1.0 Å) synchrotron data reduces twinning artifacts. Merge datasets from multiple crystals using HKL-3000 .
  • Validation : Check Rint (<5%) and GooF (0.8–1.2) to ensure model accuracy .

Comparative Analysis Table

PropertyThis compoundEthyl 2-amino-4-phenylthiophene-3-carboxylate
Molecular Weight 313.3 g/mol261.3 g/mol
Key Functional Groups Cyano, amino, phenylAmino, phenyl
Anticancer Activity (IC50) 8.2 µM (HeLa cells) 25.4 µM (HeLa cells)
Solubility in PBS 12 µg/mL45 µg/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate

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